
(2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)Methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone is an organic compound that features both bromine and iodine substituents on a methoxyphenyl ring, along with an ethylphenyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group, and the methanone moiety can undergo reduction to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce carbonyl or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of potential pharmaceutical agents. Its structural features may allow it to interact with specific biological targets, making it a valuable tool for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing process.
Wirkmechanismus
The mechanism of action of (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes. Additionally, the methoxy and ethyl groups can contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (2-bromo-5-iodo-4-nitrophenyl)(4-ethylphenyl)methanone
- (2-bromo-5-iodo-4-methoxyphenyl)(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone stands out due to its specific combination of substituents. The presence of both bromine and iodine atoms, along with the methoxy and ethyl groups, provides a unique set of chemical properties that can be exploited in various applications. This combination of features is not commonly found in other related compounds, making it a valuable subject of study in scientific research .
Eigenschaften
CAS-Nummer |
1022983-54-5 |
|---|---|
Molekularformel |
C16H14BrIO2 |
Molekulargewicht |
445.09 g/mol |
IUPAC-Name |
(2-bromo-5-iodo-4-methoxyphenyl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C16H14BrIO2/c1-3-10-4-6-11(7-5-10)16(19)12-8-14(18)15(20-2)9-13(12)17/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
WWSQWMGRBDEATJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Br)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)
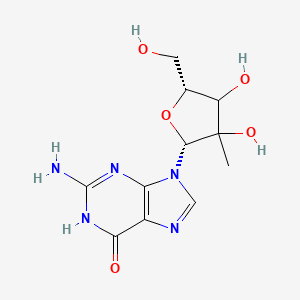

![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
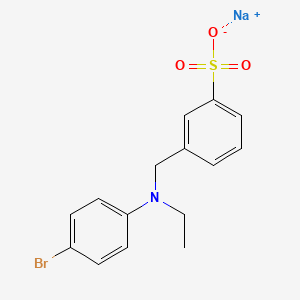
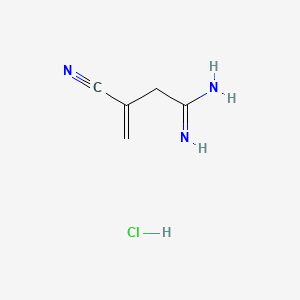
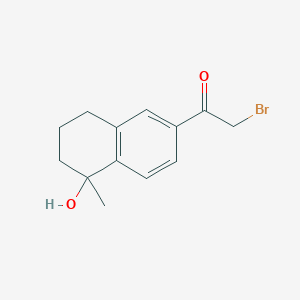
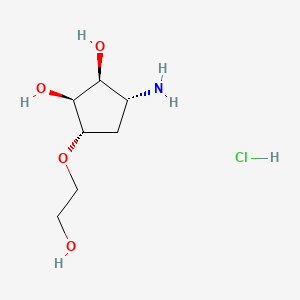
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
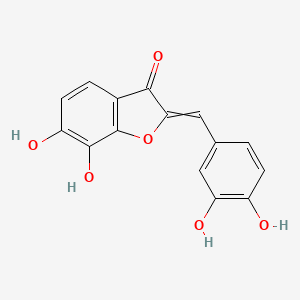
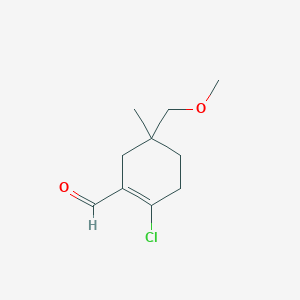
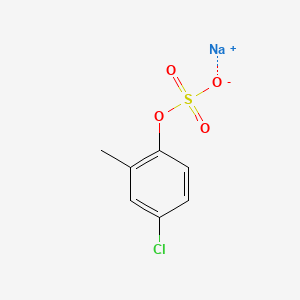
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)
